molecular formula C19H24N4O2 B7114198 N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide

N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide

Cat. No.: B7114198
M. Wt: 340.4 g/mol
InChI Key: BJOQGPHAYSKPCE-HNNXBMFYSA-N
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Description

N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide is a synthetic organic molecule known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring and a substituted indole structure, making it a candidate for biological and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the indole ring, followed by the introduction of the 1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl moiety, and finally the attachment of the 2-methylpropyl group. Reagents like indole-4-carboxylic acid, various protecting groups, and catalysts are commonly used in these reactions. The reaction conditions often require precise temperature control, anhydrous environments, and prolonged reaction times to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using flow chemistry techniques. This allows for continuous production under controlled conditions, enhancing efficiency and reducing the chances of impurities. The choice of solvents, catalysts, and purification methods are optimized to achieve cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, where the hydroxy group may be oxidized to form corresponding ketone or aldehyde derivatives.

  • Reduction: Reduction reactions may target the imidazole ring, potentially reducing it to form less complex structures.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically used.

  • Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides, under basic or acidic conditions, facilitate these reactions.

Major Products

The products formed from these reactions depend on the reagents and conditions used. Oxidation might yield carbonyl-containing compounds, while reduction could produce more simplified structures. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.

Biology

In biological studies, this compound is explored for its potential interactions with enzymes or receptors. It serves as a tool for understanding biochemical pathways and mechanisms.

Medicine

Medically, it is investigated for its potential therapeutic properties. Its interaction with biological targets suggests possible applications in drug development for diseases like cancer or neurological disorders.

Industry

Industrially, this compound may be used in the development of specialty chemicals or advanced materials due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism by which N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into binding sites, altering the activity of these targets and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-hydroxy-3-(1H-indol-4-yl)propan-2-yl]-1-(2-methylpropyl)benzene-4-carboxamide

  • N-[(2S)-1-hydroxy-3-(1H-pyrrole-4-yl)propan-2-yl]-1-(2-methylpropyl)thiazole-4-carboxamide

Unique Features

N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide stands out due to its dual presence of an imidazole ring and a substituted indole, which is not commonly found in similar compounds. This uniqueness contributes to its distinct reactivity and potential for diverse scientific applications.

There you go

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]-1-(2-methylpropyl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)10-23-7-6-16-17(4-3-5-18(16)23)19(25)22-15(11-24)8-14-9-20-12-21-14/h3-7,9,12-13,15,24H,8,10-11H2,1-2H3,(H,20,21)(H,22,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOQGPHAYSKPCE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)C(=O)NC(CC3=CN=CN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=CC2=C(C=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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